molecular formula C11H22N2O2 B13896793 tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate

tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate

Cat. No.: B13896793
M. Wt: 214.30 g/mol
InChI Key: LBCHPVNRCSEGJZ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C11H21FN2O2 It is a member of the azetidine family, characterized by a four-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One efficient method involves the use of flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl hydroperoxide and other reagents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, can be achieved through similar flow microreactor systems. These systems enhance the efficiency and scalability of the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(dimethylamino)-3-(chloromethyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-6-9(13)8-12(4)5/h9H,6-8H2,1-5H3/t9-/m1/s1

InChI Key

LBCHPVNRCSEGJZ-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1CN(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CN(C)C

Origin of Product

United States

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